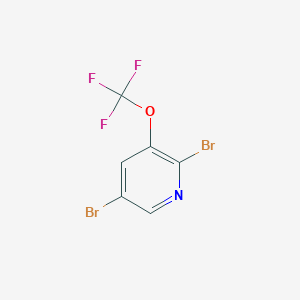

2,5-Dibromo-3-(trifluoromethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2Br2F3NO |

|---|---|

Molecular Weight |

320.89 g/mol |

IUPAC Name |

2,5-dibromo-3-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H2Br2F3NO/c7-3-1-4(5(8)12-2-3)13-6(9,10)11/h1-2H |

InChI Key |

PVRXPKHASGOLJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1OC(F)(F)F)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo 3 Trifluoromethoxy Pyridine and Analogous Fluorinated Bromopyridines

Precursor Synthesis: Regioselective Bromination of the Pyridine (B92270) Core

A crucial step in the synthesis of the target molecule is the formation of a dibrominated pyridine scaffold. This is typically achieved through direct bromination strategies or by constructing dihalogenated pyridine intermediates from functionalized precursors.

Direct Bromination Strategies and Optimization

Direct bromination of the pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, often necessitating harsh reaction conditions. For the synthesis of brominated pyridines, various brominating agents and catalysts can be employed.

While direct bromination of 3-(trifluoromethoxy)pyridine (B15525941) to yield the 2,5-dibromo derivative is a potential route, the directing effects of the trifluoromethoxy group and the pyridine nitrogen must be considered. The trifluoromethoxy group is generally considered to be ortho, para-directing, but the pyridine nitrogen's deactivating effect complicates predicting the outcome. Optimization of such a reaction would involve screening various brominating agents like N-Bromosuccinimide (NBS), bromine (Br₂), and catalysts under different temperature and solvent conditions to favor the desired 2,5-disubstitution pattern.

Synthesis of Dihalogenated Pyridine Intermediates (e.g., 2,5-Dibromopyridine)

A more common and controlled approach involves the synthesis of a dihalogenated pyridine intermediate, such as 2,5-dibromopyridine (B19318), which can then be further functionalized. Several methods for the synthesis of 2,5-dibromopyridine have been reported, often starting from more readily available pyridine derivatives.

One established method begins with 2-amino-5-bromopyridine. This precursor undergoes a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom. The reaction is typically carried out in the presence of a bromide source, such as hydrobromic acid or a copper(I) bromide catalyst.

Another synthetic route to 2,5-dibromopyridine starts from 2-hydroxypyridine. This precursor can be first brominated at the 5-position to yield 5-bromo-2-hydroxypyridine. The hydroxyl group can then be replaced by a bromine atom using a reagent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

| Starting Material | Reagents | Product |

| 2-Amino-5-bromopyridine | 1. NaNO₂, HBr 2. CuBr | 2,5-Dibromopyridine |

| 2-Hydroxypyridine | 1. Br₂ 2. POBr₃ or PBr₃ | 2,5-Dibromopyridine |

Methodologies for the Introduction of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy (-OCF₃) group is a key step in the synthesis of the target compound. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical-mediated reactions. The choice of method often depends on the nature of the substrate and the desired regioselectivity.

Electrophilic Trifluoromethoxylation Approaches

Electrophilic trifluoromethoxylation reagents are designed to deliver an "OCF₃⁺" equivalent to a nucleophilic substrate. While these reagents are powerful tools for the synthesis of aryl trifluoromethyl ethers, their application to electron-deficient systems like pyridine can be challenging. For a substrate such as 2,5-dibromopyridine, the electron-withdrawing effects of the bromine atoms and the pyridine nitrogen further decrease the ring's nucleophilicity, making direct electrophilic trifluoromethoxylation difficult.

A potential strategy involves the use of highly reactive electrophilic trifluoromethoxylating agents, such as those derived from hypervalent iodine compounds, in combination with strong acids or Lewis acids to activate the pyridine ring. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Nucleophilic Trifluoromethoxylation Strategies

Nucleophilic trifluoromethoxylation involves the reaction of a nucleophile with a source of "⁻OCF₃". A common approach for synthesizing aryl trifluoromethyl ethers is the reaction of a phenol (B47542) with a trifluoromethylating agent. In the context of synthesizing 2,5-Dibromo-3-(trifluoromethoxy)pyridine, a plausible route would involve the synthesis of 2,5-dibromo-3-hydroxypyridine as a key intermediate. This intermediate could then be subjected to trifluoromethoxylation.

The conversion of the hydroxyl group to a trifluoromethoxy group can be achieved using various reagents. One method involves the reaction of the corresponding phenoxide (generated by treating the hydroxypyridine with a base) with a source of trifluoromethyl cation, such as trifluoromethyl iodide (CF₃I) or other trifluoromethylating agents, often in the presence of a copper catalyst. Another approach is the decomposition of trifluoroacetate (B77799) salts derived from the hydroxypyridine.

| Intermediate | Reagents | Product |

| 2,5-Dibromo-3-hydroxypyridine | 1. Base (e.g., NaH, K₂CO₃) 2. Trifluoromethylating agent (e.g., CF₃I, CuCF₃) | This compound |

Radical-Mediated OCF₃ Introduction

Radical-mediated trifluoromethoxylation has emerged as a powerful tool for the C-H functionalization of arenes and heteroarenes. These methods typically involve the generation of a trifluoromethoxy radical (•OCF₃), which can then add to the aromatic ring.

For a substrate like 2,5-dibromopyridine, a direct C-H trifluoromethoxylation at the 3-position would be an attractive and atom-economical approach. Various reagents and conditions have been developed for generating the •OCF₃ radical, often involving photoredox catalysis or the use of radical initiators. The regioselectivity of such a reaction would be influenced by the electronic and steric properties of the substrate. The electron-deficient nature of the pyridine ring in 2,5-dibromopyridine could influence the site of radical attack.

| Substrate | Reagents | Product |

| 2,5-Dibromopyridine | •OCF₃ source (e.g., from photoredox catalysis) | This compound |

Oxidative Desulfurization-Fluorination Pathways for Trifluoromethyl Ethers

A prominent method for the synthesis of aryl trifluoromethyl ethers, a key structural feature of the target compound, is through the oxidative desulfurization-fluorination of dithiocarbonates. nih.gov This pathway provides an effective means to convert phenolic hydroxyl groups into the desired -OCF₃ moiety.

The general process begins with the formation of a dithiocarbonate (also known as a xanthate) from a corresponding phenol or alcohol. nih.govmdpi.com This intermediate is then subjected to an oxidative desulfurization-fluorination reaction. A common reagent system for this transformation consists of a hydrogen fluoride (B91410) source, such as 70% HF/pyridine (Olah's reagent), and an N-halo imide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). nih.govscispace.comelsevierpure.com

This method is applicable to a range of substrates, including phenols and primary alcohols, yielding the corresponding trifluoromethyl ethers in moderate to excellent yields. nih.gov The reaction is particularly attractive due to its wide functional group tolerance and suitability for industrial-scale production. mdpi.com For secondary alcohols, a combination of 50% HF/pyridine and N-bromosuccinimide can be used to afford the trifluoromethyl ethers. scispace.comelsevierpure.com

The reaction proceeds by converting dithiocarbonates (R-OCS₂Me) into the target trifluoromethyl ethers (R-OCF₃). scispace.comelsevierpure.com The table below summarizes typical results for this transformation on various aromatic substrates, illustrating the versatility of the method.

Table 1: Synthesis of Aryl Trifluoromethyl Ethers via Oxidative Desulfurization-Fluorination

| Starting Phenol Derivative | Fluorinating Reagent System | Oxidant | Yield (%) |

|---|---|---|---|

| Phenol | 70% HF/Pyridine | DBH | 85% |

| 4-Nitrophenol | 70% HF/Pyridine | DBH | 91% |

| 4-Cyanophenol | 70% HF/Pyridine | DBH | 88% |

This table is generated based on data reported in scientific literature regarding the oxidative desulfurization-fluorination of xanthates derived from phenols. nih.gov

An alternative approach uses XtalFluor-E ([Et₂NSF₂]BF₄) as the fluoride source in conjunction with an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) for preparing aryl and heteroaryl trifluoromethyl ethers. mdpi.com This modified procedure also begins with the synthesis of xanthate intermediates from the corresponding heteroaromatic alcohols. mdpi.com

Advanced Synthetic Strategies for Complex Pyridine Architectures

The construction of highly substituted pyridine rings, such as that in this compound, often requires sophisticated synthetic strategies that allow for precise control over the placement of multiple functional groups.

Sequential functionalization involves the stepwise introduction of substituents onto a pre-existing pyridine core. This strategy is fundamental for creating complex substitution patterns that are not accessible through direct synthesis. Halogenated pyridines, such as 2,5-dibromopyridine or 2,6-dibromopyridine, are exceptionally useful starting materials for these protocols. researchgate.netheteroletters.org

One powerful technique is the late-stage C–H functionalization of pyridines and diazines. nih.gov This can be achieved through a sequence of fluorination followed by nucleophilic aromatic substitution (SₙAr) of the newly installed fluoride. This two-step process allows for the introduction of a wide array of functional groups—including alkoxy, amino, and thio substituents—at positions that can be difficult to access via other methods. nih.gov

Another key strategy involves the selective, metal-catalyzed cross-coupling reactions on dihalopyridines. For instance, a copper-catalyzed C–N bond-forming reaction can be performed with high selectivity on 2,6-dibromopyridine, allowing for the functionalization of one bromine position while leaving the other available for subsequent transformations. researchgate.net Similarly, ruthenium-catalyzed domino reactions starting from 2-bromopyridines can lead to highly complex, multi-heteroarylated 2-pyridone products through a sequence of oxygen incorporation, a Buchwald–Hartwig-type reaction, and C–H bond activation. mdpi.com These sequential approaches provide a programmable route to complex pyridine derivatives.

One-pot syntheses offer an efficient alternative to multi-step sequential protocols by combining several reaction steps in a single vessel, thereby avoiding the isolation of intermediates. These methods are valuable for rapidly assembling complex molecular architectures from simpler precursors.

A notable one-pot method for synthesizing highly functionalized pyridines involves a rhodium carbenoid-induced ring expansion of isoxazoles. acs.orgnih.govorganic-chemistry.org In this process, a rhodium vinylcarbenoid, generated from a diazo compound, formally inserts across the N–O bond of an isoxazole. The resulting intermediate rearranges upon heating to a dihydropyridine, which is then oxidized in the same pot with a reagent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the final pyridine product in good yields. acs.orgorganic-chemistry.org This strategy is highly modular, allowing for significant variation in the final pyridine structure. nih.govorganic-chemistry.org

Other one-pot approaches include copper-catalyzed cascade reactions. For example, functionalized pyridines can be synthesized from inactivated saturated ketones and electron-deficient enamines. acs.org This process involves an initial oxidative dehydrogenation of the ketone to form an enone intermediate, followed by a [3+3] annulation with the enamine, which proceeds through a cascade of Michael addition, aldol-type condensation, and oxidative aromatization to form the pyridine ring. acs.org Additionally, simple base-catalyzed, metal-free, three-component reactions of ynals, isocyanates, amines, and alcohols can provide highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,3-dibromo-5,5-dimethylhydantoin | DBH |

| N-bromosuccinimide | NBS |

| [Et₂NSF₂]BF₄ | XtalFluor-E |

| Trichloroisocyanuric acid | TCCA |

| N-fluorobenzenesulfonimide | NFSI |

| 2,5-dibromopyridine | - |

| 2,6-dibromopyridine | - |

| 2-bromopyridine | - |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

| 2-amino-3-methyl-5-bromopyridine | - |

| 2-amino-5-bromopyridine | - |

| 2-amino-3,5-dibromopyridine | - |

| 2-aminopyridine | - |

| Acetic anhydride | - |

| Cuprous bromide | - |

| Hydrogen bromide | - |

| Liquid bromine | - |

| Sodium hydroxide | - |

Reactivity Profiles and Derivatization Pathways of 2,5 Dibromo 3 Trifluoromethoxy Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2,5-Dibromo-3-(trifluoromethoxy)pyridine, the differential reactivity of the bromine atoms at the C2 and C5 positions can be exploited to achieve selective derivatization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the case of dihalogenated pyridines, regioselectivity can often be achieved. For substrates like 2,5-dibromo-3-alkoxypyridines, the bromine at the C5 position is generally more reactive towards Suzuki-Miyaura coupling than the bromine at the C2 position. This is attributed to the electronic influence of the adjacent alkoxy group and the pyridine (B92270) nitrogen.

Typical conditions for a selective Suzuki-Miyaura coupling at the C5 position would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water or toluene/ethanol. The reaction with an arylboronic acid would be expected to proceed preferentially at the C5 position, leaving the C2-bromine available for subsequent transformations. A double Suzuki-Miyaura coupling could likely be achieved under more forcing conditions, such as elevated temperatures and prolonged reaction times.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Aryl-2-bromo-3-(trifluoromethoxy)pyridine | Not Reported |

| This compound | Arylboronic Acid (2.5 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 2,5-Diaryl-3-(trifluoromethoxy)pyridine | Not Reported |

Stille Coupling for Arylation and Heteroarylation

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed regioselectively on dihalogenated pyridines. The reactivity of the bromine atoms in this compound would be expected to follow a similar pattern, with the C5 position being more susceptible to initial coupling.

Commonly used catalysts for the Stille reaction include Pd(PPh₃)₄ and PdCl₂(AsPh₃)₂. The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or DMF. The use of additives like CuI can sometimes enhance the reaction rate. By carefully controlling the stoichiometry of the organostannane reagent, it is possible to achieve monosubstitution at the C5 position.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| This compound | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene | 5-Aryl-2-bromo-3-(trifluoromethoxy)pyridine | Not Reported |

| This compound | Heteroaryl-Sn(n-Bu)₃ | PdCl₂(AsPh₃)₂ | DMF | 5-Heteroaryl-2-bromo-3-(trifluoromethoxy)pyridine | Not Reported |

Heck Reactions for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a valuable tool for the synthesis of substituted alkenes. For this compound, a Heck reaction would introduce an alkenyl group at either the C2 or C5 position. The regioselectivity would likely be influenced by the steric and electronic environment of the two bromine atoms.

Typical Heck reaction conditions involve a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand, and a base, often a tertiary amine like triethylamine. The choice of solvent can vary, with polar aprotic solvents like DMF or acetonitrile being common. It is anticipated that the C5 position would be more reactive under standard Heck conditions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Alkene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 5-Alkenyl-2-bromo-3-(trifluoromethoxy)pyridine | Not Reported |

Sonogashira Reactions for Alkynylation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. For this compound, Sonogashira coupling offers a direct route to introduce alkynyl moieties.

The reaction is typically carried out under mild conditions, using a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base, which often serves as the solvent as well (e.g., triethylamine). Similar to other cross-coupling reactions, the C5 position is expected to be more reactive, allowing for selective mono-alkynylation.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product | Yield (%) |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | 5-Alkynyl-2-bromo-3-(trifluoromethoxy)pyridine | Not Reported |

Catalytic C-H Borylation Strategies

Iridium-catalyzed C-H borylation is a powerful method for the direct conversion of C-H bonds into C-B bonds, providing valuable boronic ester intermediates for subsequent cross-coupling reactions. For pyridine derivatives, the regioselectivity of this reaction is often governed by steric factors. In the case of this compound, the most likely site for C-H borylation would be the C4 position, as it is the most sterically accessible C-H bond.

The reaction is typically catalyzed by an iridium complex, such as [Ir(cod)OMe]₂ in the presence of a bidentate phosphine ligand, and uses a boron source like bis(pinacolato)diboron (B₂pin₂). These reactions are often carried out in a non-polar solvent like cyclohexane or THF at elevated temperatures. The resulting 4-borylated pyridine derivative would be a versatile intermediate for further functionalization.

| Substrate | Boron Source | Catalyst | Solvent | Product | Yield (%) |

| This compound | B₂pin₂ | [Ir(cod)OMe]₂/dtbpy | Cyclohexane | 2,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridine | Not Reported |

Regioselective C-H Functionalization of Pyridine Derivatives

Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. For pyridine derivatives, regioselective C-H functionalization can be challenging due to the inherent electronic properties of the pyridine ring.

In the context of this compound, the C4 and C6 positions are potential sites for direct C-H functionalization. The electronic nature of the trifluoromethoxy group and the pyridine nitrogen would influence the reactivity of these positions. Various methodologies have been developed for the regioselective C-H functionalization of pyridines, including transition metal-catalyzed reactions and radical-based approaches. For instance, palladium-catalyzed C-H arylation often proceeds at the C2 or C6 positions, while certain radical reactions can be directed to the C4 position. The specific conditions and directing groups employed would be crucial in determining the outcome of such reactions on the this compound scaffold.

| Reaction Type | Reagent | Catalyst | Position of Functionalization | Product |

| C-H Arylation | Aryl Halide | Pd(OAc)₂ | C6 | 6-Aryl-2,5-dibromo-3-(trifluoromethoxy)pyridine |

| C-H Alkylation | Alkyl Halide | Photoredox Catalyst | C4 | 4-Alkyl-2,5-dibromo-3-(trifluoromethoxy)pyridine |

Direct C-H Activation at Various Positions (e.g., C3, C4, C5)

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heteroaromatic compounds, including pyridines. The success of these reactions often depends on the electronic properties of the pyridine ring and the directing capabilities of existing substituents. For this compound, the remaining C-H bonds are at the C4 and C6 positions.

The electron-withdrawing nature of the trifluoromethoxy group and the bromine atoms deactivates the pyridine ring towards electrophilic attack, making electrophilic C-H activation challenging. However, transition metal-catalyzed C-H activation, particularly with palladium, rhodium, and iridium catalysts, offers a viable pathway for functionalization.

C4-H Activation: The C4 position is flanked by the electron-withdrawing trifluoromethoxy group at C3 and a bromine atom at C5. This electronic environment makes the C4-H bond relatively acidic and a potential site for deprotonation-based C-H functionalization. Palladium-catalyzed C-H arylation, for instance, has been shown to be effective for the C3-alkenylation of pyridines bearing electron-withdrawing groups nih.gov. While direct examples for this compound are not prevalent in the literature, it is plausible that under optimized conditions with suitable ligands, C-H activation at the C4 position could be achieved. The steric hindrance from the adjacent substituents would also play a crucial role in the feasibility of this transformation.

C6-H Activation: The C6 position is adjacent to the pyridine nitrogen and a bromine atom at C5. The proximity to the nitrogen atom can facilitate C-H activation through coordination to a metal center. However, the steric bulk of a catalyst system might hinder approach to the C6-H bond. Studies on the distal C-H functionalization of pyridines have shown that both electron-withdrawing and electron-donating groups can be tolerated, and regioselectivity can be controlled by the choice of catalyst and directing group nih.gov.

It is important to note that the regioselectivity of C-H activation on polysubstituted pyridines can be complex, often yielding a mixture of products. For instance, in the iridium-catalyzed borylation of 5-bromo-2-cyanopyridine, a mixture of C3 and C4 borylation products was observed nih.gov. Therefore, careful optimization of reaction conditions would be critical to achieve selective C-H functionalization of this compound.

Temporary Dearomatization/Rearomatization Approaches

A powerful strategy for the functionalization of pyridines, particularly at the meta-position (C3 or C5), involves temporary dearomatization of the pyridine ring, followed by a reaction with an electrophile and subsequent rearomatization. This approach circumvents the inherent electronic preferences of the pyridine ring for reactions at the ortho (C2, C6) and para (C4) positions.

For this compound, this strategy could potentially be employed to introduce substituents at the C4 position. The process typically involves the reaction of the pyridine with a strong nucleophile or a reducing agent to form a dihydropyridine intermediate. This dearomatized intermediate is more nucleophilic than the starting pyridine and can react with a range of electrophiles. A final oxidation or elimination step then restores the aromaticity of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine ring is inherently electron-deficient, and this character is further enhanced by the presence of the strongly electron-withdrawing trifluoromethoxy group in this compound. The bromine atoms at the C2 and C5 positions serve as potential leaving groups.

The rate and regioselectivity of SNAr reactions on substituted pyridines are governed by two main factors: the stability of the intermediate Meisenheimer complex and the leaving group ability of the substituent.

Reactivity at C2 vs. C5: Nucleophilic attack at the C2 (or C6) and C4 positions of a pyridine ring is generally favored because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. In this compound, both the C2 and C5 positions bear a bromine atom. Attack at the C2 position would lead to a more stable intermediate due to the proximity to the nitrogen atom and the additional inductive effect of the adjacent trifluoromethoxy group. Therefore, SNAr is expected to occur preferentially at the C2 position over the C5 position.

Leaving Group Ability: Bromine is a good leaving group in SNAr reactions. The general trend for halide leaving group ability in SNAr is F > Cl > Br > I, which is opposite to that in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group masterorganicchemistry.com.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions with halogenated pyridines. The reaction conditions typically involve heating the pyridine with the nucleophile in a polar aprotic solvent, often in the presence of a base.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Expected Major Product | Reaction Conditions |

| Ammonia (NH₃) | 5-Bromo-2-amino-3-(trifluoromethoxy)pyridine | High temperature, pressure |

| Primary/Secondary Amine (RNH₂/R₂NH) | 5-Bromo-2-(alkylamino/dialkylamino)-3-(trifluoromethoxy)pyridine | Heat, polar aprotic solvent |

| Sodium Methoxide (NaOMe) | 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine | Heat, methanol |

| Sodium Thiophenoxide (NaSPh) | 5-Bromo-2-(phenylthio)-3-(trifluoromethoxy)pyridine | Heat, polar aprotic solvent |

This table is predictive and based on general principles of SNAr on pyridines. Experimental verification is required.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For this compound, this reaction offers a route to regioselectively functionalize the C2 or C5 position.

The reaction typically involves treating the bromopyridine with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The choice of reaction conditions, particularly the solvent, can significantly influence the regioselectivity of the exchange.

Regioselectivity: Studies on the monolithiation of 2,5-dibromopyridine (B19318) have shown that the regioselectivity is highly dependent on the solvent and concentration researchgate.net. In non-coordinating solvents and at lower concentrations, lithiation is favored at the 2-position. Conversely, in coordinating solvents and at higher concentrations, the 5-position is preferentially lithiated researchgate.net. This selectivity is attributed to the coordination of the organolithium reagent with the pyridine nitrogen, which directs the exchange to the adjacent C2 position. In the presence of a coordinating solvent, this directing effect is diminished. For this compound, the trifluoromethoxy group at C3 might also exert a directing effect, potentially favoring lithiation at the C2 position.

Once the organolithium species is formed, it can be quenched with various electrophiles.

Table 2: Potential Products from Halogen-Metal Exchange and Quenching of this compound

| Lithiation Position | Electrophile | Product |

| C2 | Carbon dioxide (CO₂) | 5-Bromo-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

| C2 | N,N-Dimethylformamide (DMF) | 5-Bromo-3-(trifluoromethoxy)pyridine-2-carbaldehyde |

| C2 | Trimethylsilyl chloride (TMSCl) | 5-Bromo-2-(trimethylsilyl)-3-(trifluoromethoxy)pyridine |

| C5 | Carbon dioxide (CO₂) | 2-Bromo-3-(trifluoromethoxy)pyridine-5-carboxylic acid |

| C5 | N,N-Dimethylformamide (DMF) | 2-Bromo-3-(trifluoromethoxy)pyridine-5-carbaldehyde |

| C5 | Trimethylsilyl chloride (TMSCl) | 2-Bromo-5-(trimethylsilyl)-3-(trifluoromethoxy)pyridine |

This table illustrates potential products based on the regioselective formation of the organolithium intermediate.

Radical-Mediated Functionalizations

Radical-mediated reactions provide a complementary approach to the functionalization of pyridines, often with different regioselectivity compared to ionic reactions. The Minisci reaction and related processes involve the addition of a nucleophilic radical to the electron-deficient pyridine ring.

The pyridine ring in this compound is highly electron-deficient due to the combined effects of the nitrogen atom and the trifluoromethoxy group. This makes it a good substrate for radical addition reactions. The regioselectivity of radical attack on pyridines is generally favored at the C2 and C4 positions.

Predicted Reactivity: For this compound, the C2 position is blocked by a bromine atom. The C4 and C6 positions are available for radical attack. The trifluoromethoxy group at C3 may sterically hinder attack at the C4 position to some extent. Therefore, radical addition is likely to occur at the C6 position.

A variety of radical precursors can be used, including those generated from alkyl iodides, carboxylic acids (via oxidative decarboxylation), and boronic acids. Photoredox catalysis has emerged as a mild and efficient method for generating radicals for these transformations. While specific examples involving this compound are scarce, the general principles of radical addition to electron-deficient pyridines suggest that this would be a viable strategy for introducing alkyl or aryl groups at the C6 position.

Mechanistic Investigations and Elucidation of Reaction Pathways for 2,5 Dibromo 3 Trifluoromethoxy Pyridine Transformations

Mechanistic Studies of Trifluoromethoxylation Reactions

The introduction of the trifluoromethoxy group onto a pyridine (B92270) ring is a critical step in the synthesis of the title compound. Mechanistic studies have shed light on the intricate pathways of these reactions.

Experimental evidence suggests that the trifluoromethoxylation of N-(hetero)aryl-N-hydroxylamine derivatives proceeds through a two-step mechanism involving a radical O-trifluoromethylation followed by an intramolecular OCF3-migration. nih.gov The initial O-trifluoromethylation is believed to be a radical process. nih.gov This is supported by experiments where the reaction is inhibited by radical traps such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and 2,6-di-tert-butyl-para-cresol (BHT). nih.gov

The subsequent OCF3-migration is proposed to occur via a heterolytic cleavage of the N–OCF3 bond. nih.gov This cleavage results in the formation of a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov The intramolecular nature of this migration is supported by crossover experiments, which did not yield any crossover products, indicating that the recombination of the ion pair is faster than any intermolecular transfer of the OCF3 group. nih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, further corroborate this stepwise mechanism. The calculations show that the heterolytic cleavage of the N–OCF3 bond to form an ion pair intermediate is energetically feasible under the experimental conditions. nih.gov This is followed by a rapid recombination of the ion pair to afford the trifluoromethoxylated pyridine product after tautomerization to restore aromaticity. nih.gov

Detailed Mechanistic Analysis of Cross-Coupling Reactions

Cross-coupling reactions are pivotal for the functionalization of 2,5-Dibromo-3-(trifluoromethoxy)pyridine, allowing for the selective formation of carbon-carbon bonds at the bromine-substituted positions.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation of halo-pyridines. The catalytic cycle for this palladium-catalyzed reaction generally involves three key steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the dibromopyridine substrate to a Pd(0) complex, forming a Pd(II) species. This step involves the cleavage of a carbon-bromine bond. libretexts.org For dihalo-substrates like 2,5-dibromopyridine (B19318), the initial oxidative addition can occur at either the C2 or C5 position.

Transmetallation : An organoboron reagent, activated by a base, then transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The final step is the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

In many Suzuki-Miyaura coupling reactions, the oxidative addition step is considered to be the rate-determining step of the catalytic cycle. libretexts.orgyonedalabs.com The reactivity of the aryl halide in this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aromatic ring. yonedalabs.com For pyridines, which are electron-deficient, the oxidative addition is generally more facile compared to electron-rich arenes. yonedalabs.com

Table 1: General Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step. |

| Transmetallation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, replacing the halide. This step requires activation of the boronic acid by a base. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

In the cross-coupling of dihalogenated heterocycles such as 2,5-dibromopyridine, regioselectivity is a significant challenge. The choice of ligand on the palladium catalyst plays a crucial role in controlling which bromine atom is substituted. nih.gov For 2,5-dibromopyridine, studies have shown that different ligands can lead to preferential coupling at either the C2 or C5 position. nih.gov

For instance, the use of triphenylphosphine (B44618) (PPh3) as a ligand has been reported to favor arylation at the C2 position over the C5 position. nih.gov In contrast, certain N-heterocyclic carbene (NHC) ligands have been shown to promote a greater proportion of C5-arylation. nih.gov This ligand-dependent regioselectivity can be attributed to the steric and electronic properties of the ligands, which influence the stability of the intermediates in the catalytic cycle and the relative rates of oxidative addition at the two different C-Br bonds. The presence of the electron-withdrawing trifluoromethoxy group at the 3-position in this compound would further influence the electronic properties of the pyridine ring and thus the regioselectivity of the cross-coupling reaction. Bulky ligands can also influence the stereochemical outcome of the reaction, sometimes leading to isomerization of the products. organic-chemistry.orgbeilstein-journals.org

Table 2: Influence of Ligand Type on Regioselectivity in Cross-Coupling of 2,5-Dibromopyridine

| Ligand Type | General Observation | Potential Rationale |

| Triphenylphosphine (PPh3) | Tends to favor coupling at the C2 position. nih.gov | Electronic and steric factors influencing the transition state of oxidative addition. |

| N-Heterocyclic Carbenes (NHCs) | Can increase the proportion of coupling at the C5 position. nih.gov | Stronger sigma-donating ability and different steric profiles compared to phosphine (B1218219) ligands. |

Mechanistic Insights into Pyridine C-H Functionalization

Direct C-H functionalization offers an atom-economical alternative to cross-coupling reactions for modifying the pyridine core. rsc.orgnih.gov The electron-deficient nature of the pyridine ring presents challenges for this type of transformation. nih.gov

One of the pathways for the functionalization of dihalopyridines involves the formation of highly reactive pyridyne intermediates. The generation of a pyridyne from a dihalopyridine can be achieved through treatment with a strong base, which induces elimination of HX.

While direct C-H functionalization of this compound has not been extensively detailed, the generation of pyridyne intermediates from related dihalopyridines is a known phenomenon. For example, the reaction of 2,3-dibromopyridine (B49186) can lead to the formation of 2,3-pyridyne. The subsequent nucleophilic addition to the pyridyne intermediate allows for the introduction of a new substituent onto the pyridine ring. The regioselectivity of the nucleophilic attack on an unsymmetrical pyridyne is influenced by the electronic and steric effects of the substituents on the ring. The trifluoromethoxy group at the 3-position would be expected to exert a strong electronic influence on the regioselectivity of nucleophilic addition to a potential 2,3- or 4,5-pyridyne intermediate derived from this compound.

Electron-Transfer Pathways and Radical Intermediates

Transformations of highly halogenated and electron-deficient aromatic compounds like this compound can proceed via pathways involving single-electron transfer (SET). sigmaaldrich.com In a SET mechanism, the transfer of a single electron to the substrate initiates the reaction, leading to the formation of radical ion intermediates. libretexts.org For an electron-deficient molecule such as this compound, a reductive SET process is a plausible initial step.

This process can be initiated by various means, including electrochemical reduction, reaction with dissolving metals, or through photoredox catalysis where an excited state photocatalyst acts as a potent single-electron donor. sigmaaldrich.comlibretexts.orgacs.org The initial SET event would involve the transfer of an electron into the low-lying unoccupied molecular orbital (LUMO) of the pyridine ring, generating a radical anion intermediate.

Formation and Fate of the Radical Anion:

Generation of Radical Anion : An electron donor (D) transfers a single electron to the this compound molecule, forming a transient radical anion.

this compound + e⁻ (from Donor) → [this compound]•⁻

Dissociation : This radical anion is typically unstable. The excess electron density weakens the carbon-halogen bonds, promoting the dissociation of one of the bromide ions (Br⁻), which is a good leaving group. This fragmentation results in the formation of a neutral pyridyl radical.

[this compound]•⁻ → 5-Bromo-3-(trifluoromethoxy)pyridin-2-yl radical + Br⁻

or

[this compound]•⁻ → 2-Bromo-3-(trifluoromethoxy)pyridin-5-yl radical + Br⁻

The resulting pyridyl radical is a highly reactive intermediate that can engage in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or participation in cross-coupling reactions. nih.gov The generation of such radical intermediates is a key feature of many modern synthetic methods, allowing for the formation of C-C or C-heteroatom bonds under mild conditions. nih.gov For instance, in the context of a Minisci-type reaction, a carbon-centered radical could add to a protonated heteroarene, a pathway often initiated by SET. nih.gov

The table below summarizes the key species involved in the proposed electron-transfer pathway.

| Species Name | Formula | Role in Pathway |

| This compound | C₆H₂Br₂F₃NO | Initial Substrate |

| Substrate Radical Anion | [C₆H₂Br₂F₃NO]•⁻ | Key Intermediate after SET |

| Pyridyl Radical | [C₆H₂BrF₃NO]• | Reactive Intermediate after Bromide Loss |

| Bromide Ion | Br⁻ | Leaving Group |

Computational Verification of Proposed Mechanisms

While experimental detection of transient species like radical anions and pyridyl radicals can be challenging, computational chemistry provides a powerful tool for verifying proposed reaction mechanisms. mdpi.com Density Functional Theory (DFT) is a particularly useful method for modeling the electronic structure of molecules and mapping the potential energy surfaces of reactions, offering insights into the feasibility and energetics of different pathways. mdpi.comresearchgate.net

For the transformations of this compound, DFT calculations could be employed to:

Assess the Energetics of SET : By calculating the electron affinity of the parent molecule, the thermodynamic favorability of its reduction to the radical anion can be determined. A positive electron affinity would support the proposed SET initiation.

Characterize Intermediates : The geometries and electronic spin distributions of the proposed radical anion and subsequent pyridyl radicals can be optimized. This allows for the determination of their relative stabilities and preferred structures.

Model Bond Dissociation : The energy barrier for the cleavage of the C-Br bond in the radical anion intermediate can be calculated. This would provide a rate for the formation of the pyridyl radical and could help predict which of the two bromine atoms (at position 2 or 5) is more likely to dissociate.

DFT has been successfully used to investigate mechanisms for a wide range of organic reactions, including cycloadditions and radical-mediated processes. mdpi.com For example, studies on related substituted pyridines have used DFT calculations to interpret spectroscopic data and understand molecular geometry. researchgate.net A hypothetical DFT study on the SET-initiated reaction of this compound would likely employ a computational model similar to those used for other organic reactions, as outlined in the table below.

| Parameter | Typical Selection | Purpose |

| Functional | B3LYP, M06-2X, ωB97X-D | To approximate the exchange-correlation energy in the DFT calculation. |

| Basis Set | 6-311+G(d,p), def2-TZVP | To describe the atomic orbitals of the system. Larger basis sets provide higher accuracy. |

| Solvation Model | PCM, SMD | To account for the effect of the solvent on the energetics of the reaction. |

By comparing the computed energy profiles for different potential pathways, researchers can identify the most kinetically and thermodynamically favorable route, thus providing strong theoretical support for a proposed mechanism that might otherwise be difficult to prove experimentally.

Computational Chemistry and Theoretical Analysis of 2,5 Dibromo 3 Trifluoromethoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other associated properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy for many applications.

For a molecule like 2,5-dibromo-3-(trifluoromethoxy)pyridine, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties. nih.govnih.gov These properties include the optimized molecular geometry, total energy, and the distribution of electron density. Thermodynamic properties such as entropy, heat capacity, and zero-point energy can also be calculated. nih.gov These fundamental calculations provide the basis for all further analysis of the molecule's structure and reactivity.

Ab Initio Methods for Electronic Structure

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including empirical data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. For instance, a study on 3,5-dibromo-2,6-dimethoxy pyridine (B92270) utilized ab initio calculations alongside DFT to provide a comprehensive analysis of the molecule's properties. nih.gov These methods are crucial for obtaining a precise description of the electronic structure and for validating results obtained from DFT.

Molecular Geometry Optimization and Conformation Analysis

Before analyzing a molecule's electronic properties, its most stable three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the arrangement of atoms corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached.

This process is critical as the electronic properties of a molecule are highly dependent on its geometry, including bond lengths, bond angles, and dihedral angles. Studies on similar pyridine derivatives, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, have shown excellent agreement between geometries optimized using DFT (e.g., at the B3LYP/6–311G(d,p) level) and those determined experimentally via X-ray crystallography. nih.gov Conformation analysis would also be important for the trifluoromethoxy group, which can rotate relative to the pyridine ring, to identify the lowest energy conformer.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyridine Ring (Illustrative) Note: This table is illustrative and based on general data for substituted pyridines, not specific to this compound.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-N | 1.34 | - |

| C-C | 1.39 | - |

| C-Br | 1.89 | - |

| C-O | 1.36 | - |

| O-CF3 | 1.42 | - |

| C-N-C | - | 117 |

| C-C-N | - | 123 |

| C-C-Br | - | 120 |

Electronic Structure Characterization

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and easily polarizable, whereas a large gap indicates high stability. researchgate.net For a molecule like this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying which atoms are most involved in potential chemical reactions. For example, in a study of 3-bromo-2-hydroxypyridine, the HOMO was found to be delocalized across the pyridine ring, while the LUMO was also located on the ring, indicating that electron density transfer would occur within this system upon excitation. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Halogenated Pyridines Note: These values are representative examples from studies on similar compounds and are not specific to this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 | mdpi.com |

| 6-bromo-...-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These are sites for electrophilic attack.

Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms or on electron-deficient areas. These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would highlight the negative potential around the nitrogen atom of the pyridine ring and the oxygen of the trifluoromethoxy group, identifying them as likely sites for interaction with electrophiles. nih.gov Conversely, positive potential regions would indicate areas susceptible to nucleophilic attack. This analysis provides a clear, intuitive picture of the molecule's charge distribution and reactive sites. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This allows for a quantitative description of the classic Lewis structure and intramolecular bonding. The analysis examines interactions between "donor" (filled) and "acceptor" (unfilled) orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu These interactions represent delocalization effects and deviations from an idealized Lewis structure. uni-muenchen.de

For this compound, a detailed NBO analysis would elucidate the electronic characteristics stemming from its unique substitution pattern. While specific research performing NBO analysis on this molecule is not present in the surveyed literature, an analysis would be expected to reveal:

Bonding and Hybridization: It would describe the hybridization of each atom and the composition of each sigma (σ) and pi (π) bond. For instance, the C-Br bonds would be characterized, likely showing significant polarization towards the bromine atoms. The C-O and O-CF3 bonds would also be detailed, revealing the influence of the highly electronegative fluorine atoms on the oxygen and adjacent pyridine ring carbon.

An illustrative table of the type of data generated from an NBO analysis is presented below.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions for this compound. This table is for illustrative purposes to show the format of NBO data. Actual values require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ(C2-C3) | Value |

| LP (1) N | σ(C2-Br) | Value |

| LP (2) O | σ(C3-N) | Value |

| π (C-C) | π(C-C) | Value |

Spectroscopic Property Simulations

Computational methods are widely used to predict and interpret spectroscopic data. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, aiding in structural confirmation. arxiv.orgrsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the frequencies and intensities of these vibrations. jocpr.com Comparing the computed spectrum with experimental data allows for a detailed assignment of the vibrational modes. nih.gov

A computational study on this compound, though not found in the available literature, would involve optimizing the molecule's geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. researchgate.net

The predicted spectrum would feature characteristic bands for:

Pyridine Ring Modes: Stretching and bending vibrations of the C-C and C-N bonds, typically found in the 1400–1650 cm⁻¹ region. jocpr.com

C-Br Vibrations: Stretching modes for the two C-Br bonds, expected at lower frequencies.

Trifluoromethoxy Group Vibrations: Strong absorption bands corresponding to C-F stretching modes within the -OCF₃ group, and vibrations of the C-O bond.

C-H Vibrations: Stretching and bending modes of the remaining hydrogens on the pyridine ring.

Table 2: Representative Predicted Vibrational Frequencies for this compound. This table illustrates the expected format of vibrational analysis data. The assignments and wavenumbers are hypothetical.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted FT-IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Pyridine Ring C-N Stretch | ~1600 | Medium | High |

| C-F Asymmetric Stretch | ~1250 | Very High | Medium |

| C-O Stretch | ~1100 | High | Low |

| C-Br Stretch | ~600 | Medium | High |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. jocpr.comresearchgate.net The calculation involves determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field.

For this compound, a GIAO calculation would predict the chemical shifts for the two non-equivalent aromatic protons and the six carbon atoms. These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap or be difficult to interpret. The calculations would reflect the strong electron-withdrawing effects of the bromine and trifluoromethoxy substituents, which would significantly shift the signals of nearby carbon and hydrogen atoms downfield. Studies on similar molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have successfully used the GIAO method to correlate calculated chemical shifts with experimental data. jocpr.com

Table 3: Hypothetical ¹³C NMR Chemical Shifts for this compound Calculated via GIAO Method. This table shows the type of data produced. Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS). Values are hypothetical.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (-Br) | Value |

| C3 (-OCF₃) | Value |

| C4 (-H) | Value |

| C5 (-Br) | Value |

| C6 (-H) | Value |

| C of -CF₃ | Value (quartet due to C-F coupling) |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the calculation of activation energies, which determine reaction rates.

For this compound, reaction pathway modeling could be applied to understand its synthesis or its reactivity in, for example, nucleophilic aromatic substitution reactions. While no specific modeling studies for this compound were identified, such an analysis would typically involve:

Identifying a potential reaction, such as the displacement of a bromine atom by a nucleophile.

Calculating the geometries and energies of the reactant, the proposed transition state, and the product.

Confirming the transition state by ensuring it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Calculating the activation barrier (the energy difference between the reactant and the transition state), providing insight into the reaction's feasibility and kinetics.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking. nih.gov Understanding these interactions is crucial as they dictate the physical properties of the solid material.

While a crystal structure for this compound has not been reported in the searched literature, computational analysis could predict its likely packing motifs. Based on its functional groups and studies of similar molecules, several key interactions would be expected to play a role:

Halogen Bonding: The bromine atoms on the pyridine ring are potential halogen bond donors, capable of forming attractive interactions with nucleophilic atoms like the nitrogen or oxygen of a neighboring molecule. mdpi.com

π–π Stacking: The electron-deficient pyridine ring could engage in π–π stacking interactions with adjacent rings.

C-H···N/O/F Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the electronegative nitrogen, oxygen, or fluorine atoms could further stabilize the crystal lattice. nih.gov

Analysis of the related molecule 2,5-dibromopyridine (B19318) reveals a structure organized by C—H···N hydrogen bonds and Br···Br interactions, which connect molecules into planar sheets, with π–π stacking between the sheets. nih.govresearchgate.net The addition of the bulky and highly polar trifluoromethoxy group in this compound would significantly alter this packing, likely introducing new interactions involving the oxygen and fluorine atoms. dtic.mil

Advanced Applications and Future Directions in Organic Synthesis and Functional Materials Science

2,5-Dibromo-3-(trifluoromethoxy)pyridine as a Key Building Block

The reactivity of the two bromine atoms at the C2 and C5 positions of the pyridine (B92270) ring, influenced by the electron-withdrawing trifluoromethoxy group at the C3 position, allows for selective and sequential functionalization. This has established this compound as a crucial intermediate in the synthesis of a wide array of organic compounds.

The presence of two reactive bromine sites on the pyridine core of this compound provides a platform for the construction of various fused heterocyclic systems. Through transition-metal-catalyzed cross-coupling reactions, new rings can be annulated to the pyridine framework, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.

For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, which can then undergo intramolecular cyclization to form polycyclic aromatic or heteroaromatic systems. Similarly, Sonogashira coupling with terminal alkynes can introduce acetylenic moieties that can serve as precursors for the synthesis of fused systems like furopyridines or thienopyridines. The trifluoromethoxy group, with its strong electron-withdrawing nature, can influence the regioselectivity of these cyclization reactions and the electronic properties of the resulting fused systems. nih.govsoton.ac.uk

A variety of synthetic strategies can be employed to construct these novel heterocyclic systems, as detailed in the table below.

| Coupling Reaction | Reagents/Catalysts | Potential Heterocyclic Systems |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Polycyclic aromatic pyridines, Biheterocyclic systems |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst | Furopyridines, Thienopyridines, Pyrrolopyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Aza-fused pyridines, Carbolines |

| Stille Coupling | Organostannanes, Pd catalyst | Substituted bipyridines, Terpyridines |

These reactions offer a modular approach to a diverse range of heterocyclic structures, where the properties can be fine-tuned by the choice of the coupling partner and the reaction conditions.

The differential reactivity of the bromine atoms at the C2 and C5 positions of this compound allows for the sequential introduction of various functional groups, leading to the creation of highly complex and polyfunctionalized pyridine derivatives. The bromine at the C5 position is generally more susceptible to nucleophilic aromatic substitution due to the directing effect of the trifluoromethoxy group, while the C2 bromine is more reactive in many cross-coupling reactions.

This differential reactivity can be exploited in a stepwise manner. For example, a Suzuki or Sonogashira coupling can be performed selectively at the C2 position, followed by a different cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C5 position. wikipedia.orgwikipedia.orgorganic-chemistry.org This orthogonal reactivity enables the precise installation of multiple, distinct functionalities onto the pyridine scaffold.

The trifluoromethoxy group not only influences the reactivity of the bromine atoms but also imparts unique properties to the final molecule, such as increased metabolic stability and lipophilicity, which are highly desirable in drug discovery. acs.org The ability to create a diverse library of polyfunctionalized pyridines from a single starting material makes this compound a powerful tool for generating new chemical entities for high-throughput screening in agrochemical and pharmaceutical research.

Role in Ligand Design for Catalytic Systems

The pyridine nucleus is a ubiquitous component in the design of ligands for transition metal catalysis. The introduction of a trifluoromethoxy group and two bromine atoms in this compound offers unique opportunities for creating novel ligands with tailored electronic and steric properties. The strong electron-withdrawing nature of the trifluoromethoxy group significantly modulates the electron density of the pyridine ring, thereby influencing the coordination properties of the nitrogen atom. mdpi.com This can lead to the development of catalysts with enhanced activity, selectivity, and stability.

The bromine atoms can be utilized to synthesize multidentate ligands. For example, Stille or Suzuki coupling reactions can be employed to create bipyridine or terpyridine-based ligands. researchgate.netnih.gov The trifluoromethoxy group's electronic influence can be transmitted through the conjugated system, affecting the properties of the resulting metal complexes. The steric bulk of the trifluoromethoxy group can also play a role in controlling the coordination geometry around the metal center, which can be crucial for achieving high stereoselectivity in asymmetric catalysis.

The trifluoromethyl group, which shares similar electronic properties with the trifluoromethoxy group, has been shown to enhance the electrophilic character of adjacent cationic sites in superelectrophiles, leading to unusual reactivity and selectivity. nih.gov A similar effect can be anticipated for the trifluoromethoxy group in the context of metal-ligand interactions, potentially leading to novel catalytic transformations.

Development of Optoelectronic Materials with Modulated Properties

Pyridine-containing π-conjugated systems are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring. The trifluoromethoxy group is a strong electron-withdrawing group and its incorporation into pyridine-based materials can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in OLEDs. nih.gov

Starting from this compound, extended π-conjugated systems can be synthesized through various cross-coupling reactions. For example, Sonogashira coupling with aromatic alkynes or Suzuki coupling with arylboronic acids can be used to build larger, well-defined molecular architectures. wikipedia.orgmdpi.com The bromine atoms provide convenient handles for extending the conjugation in two different directions, allowing for the creation of linear or branched structures.

The trifluoromethoxy group can also influence the solid-state packing of these materials, which is crucial for efficient charge transport. The introduction of fluorine atoms often leads to enhanced intermolecular interactions and can promote ordered molecular arrangements. numberanalytics.com By systematically modifying the substituents attached to the this compound core, it is possible to modulate the emission color, quantum efficiency, and charge carrier mobility of the resulting optoelectronic materials. researchgate.nettcichemicals.com

Future Research Directions in Bromine and Trifluoromethoxy Pyridine Chemistry

The unique combination of reactive bromine atoms and a strongly electron-withdrawing trifluoromethoxy group on a pyridine scaffold positions this compound as a platform for future innovations in several areas of chemical science.

One promising direction is the development of more sustainable and efficient methods for the functionalization of this building block. This includes the exploration of novel catalytic systems for cross-coupling reactions that operate under milder conditions and with higher functional group tolerance. The selective C-H functionalization of the pyridine ring, in addition to the transformations of the bromine atoms, would open up new avenues for creating even more complex molecular architectures. nih.gov

In the field of materials science, the design and synthesis of novel organic electronic materials based on the this compound core is a fertile area for future research. researchgate.net The systematic investigation of the structure-property relationships in these materials will be crucial for the development of next-generation OLEDs, OPVs, and other organic electronic devices with improved performance and stability. The exploration of fluorinated materials for biomedical applications, such as in medical imaging and drug delivery, also presents exciting opportunities. numberanalytics.com

Furthermore, the unique electronic properties imparted by the trifluoromethoxy group warrant further investigation in the context of medicinal chemistry and agrochemistry. The development of new bioactive molecules derived from this compound could lead to the discovery of novel drugs and crop protection agents with improved efficacy and safety profiles. acs.orguni-muenster.de Continued exploration into the synthesis and applications of trifluoromethoxy-substituted pyridines is expected to yield significant advancements in these fields.

Q & A

Basic: What synthetic routes are recommended for preparing 2,5-Dibromo-3-(trifluoromethoxy)pyridine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sequential halogenation of a pyridine precursor. For example:

Trifluoromethoxy Introduction : Start with 3-hydroxypyridine, reacting with trifluoromethylating agents (e.g., CF₃OF) under anhydrous conditions to install the trifluoromethoxy group at the 3-position .

Bromination : Use Br₂ in acetic acid or HBr/H₂O₂ to introduce bromine at the 2- and 5-positions. Regioselectivity is controlled by directing effects of the trifluoromethoxy group .

Purity Optimization :

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect residual trifluoromethylating agents .

Advanced: How does the trifluoromethoxy group’s electronic nature influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director. In Suzuki-Miyaura couplings, bromine at the 2- and 5-positions (ortho to -OCF₃) becomes less reactive due to steric hindrance. Instead, the 4-position (para to -OCF₃) is favored for functionalization. To test this:

- Perform DFT calculations to map electron density (e.g., Fukui indices) .

- Compare reaction rates of 2,5-dibromo vs. 4-bromo derivatives under identical Pd catalysis conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and coupling patterns. The deshielding effect of Br and -OCF₃ splits signals distinctly .

- ¹⁹F NMR : A singlet near δ -58 ppm confirms the -OCF₃ group .

- X-ray Crystallography : Resolve Br and OCF₃ spatial arrangement; bond angles reveal steric strain .

- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₆H₂Br₂F₃NO: 337.83) .

Advanced: How can competing side reactions during lithiation at the 4-position be mitigated?

Methodological Answer:

Lithiation (e.g., LDA or n-BuLi) at the 4-position competes with Br displacement. Strategies include:

- Low-Temperature Control : Perform reactions at -78°C to suppress Br-Li exchange .

- Electrophile Quenching : Add electrophiles (e.g., DMF for formylation) immediately after lithiation.

- Protection/Deprotection : Temporarily protect the 3-OCF₃ group with TMSCl to reduce electron withdrawal .

Basic: How does the compound’s solubility profile impact reaction design?

Methodological Answer:

- Solubility Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or halogenated solvents (CH₂Cl₂).

- Reaction Design : Use DMF for SNAr reactions (enhances nucleophilicity) or CH₂Cl₂ for Grignard additions. For biphasic systems, employ phase-transfer catalysts (e.g., TBAB) .

Advanced: What computational tools predict the compound’s reactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- DFT Calculations :

- Molecular Docking : Model interactions with biological targets (e.g., kinases) by substituting Br with pharmacophores (e.g., -COOH, -NH₂) .

- ADMET Prediction : Use SwissADME to estimate bioavailability, leveraging the -OCF₃ group’s lipophilicity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazards : Brominated pyridines are toxic if inhaled or absorbed. -OCF₃ groups may release HF upon decomposition.

- Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Neutralize waste with 10% NaHCO₃ before disposal .

Advanced: How does the compound serve as a precursor for functionalized pyridine derivatives in drug discovery?

Methodological Answer:

- Diversification Strategies :

- Case Study : Analogous compounds (e.g., CTEP, a mGluR5 antagonist) use similar trifluoromethoxy-pyridine cores for CNS drug development .

Basic: What are the compound’s key thermodynamic properties (e.g., melting point, stability)?

Methodological Answer:

- Melting Point : ~120–125°C (determined via DSC).

- Thermal Stability : Decomposes above 200°C; store at -20°C under inert gas .

- Hygroscopicity : Low (weight gain <1% at 70% RH) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways in biological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.